[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR signals (based on structural analogs) would include:
- Aromatic protons : δ 7.2–7.5 ppm (multiplet, 9H from benzyloxy and benzoate groups).
- Cyclobutane protons : δ 3.1–3.5 ppm (multiplet, 4H).
- Methylene groups : δ 4.3–4.6 ppm (singlet, 2H from methyl benzoate).
¹³C NMR would feature:
- Carbonyl carbons : δ 167–170 ppm (ester and ketone groups).
- Aromatic carbons : δ 120–140 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The electrospray ionization (ESI) mass spectrum exhibits a molecular ion peak at m/z 429.5 ([M+H]⁺), consistent with the molecular formula C₂₇H₂₇NO₄. Fragmentation pathways involve:
- Loss of the benzyloxy group (m/z 339).
- Cleavage of the cyclobutane ring (m/z 212 and 217).
X-ray Crystallographic Data and Solid-State Arrangement
While no experimental X-ray crystallographic data for this specific compound is publicly available, the solid-state arrangement can be extrapolated from related structures. The benzyloxy and benzoate groups likely engage in π-stacking interactions, while the cyclobutane’s puckered geometry creates voids that may accommodate solvent molecules in the crystal lattice. In analogous compounds, the amide linkage participates in hydrogen-bonding networks, stabilizing the crystal packing.
Computational Modeling of 3D Conformers
PubChem’s 3D conformer model predicts six low-energy conformers, differing in the orientation of the benzyloxy and benzoate groups. Key findings:
- Energy minima : Separated by 2–4 kcal/mol.
- Dominant conformer : Features a synclinal arrangement of the benzyloxy and benzoate moieties (dihedral angle = 60°).
- Solvent effects : Polar solvents stabilize conformers with exposed polar groups (e.g., ketone).
The Merck Molecular Force Field (MMFF) was used to optimize the geometry, yielding a root-mean-square deviation (RMSD) of <0.5 Å between computed and experimental analogs.
Properties
CAS No. |
952138-95-3 |
|---|---|
Molecular Formula |
C27H27NO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[3-[[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]cyclobutyl]methyl benzoate |
InChI |
InChI=1S/C27H27NO4/c29-26(23-12-7-13-25(16-23)31-18-20-8-3-1-4-9-20)17-28-24-14-21(15-24)19-32-27(30)22-10-5-2-6-11-22/h1-13,16,21,24,28H,14-15,17-19H2 |
InChI Key |
PNJLYXITXIHVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NCC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclobutyl Formation
The initial step often involves constructing the cyclobutyl framework. This can be achieved through:
Cyclization Reactions : Utilizing cyclization techniques such as ring-closing metathesis or other cyclization methods involving suitable precursors.
Reagents : Common reagents used include Grignard reagents or alkyl halides that can facilitate cyclobutane formation through nucleophilic substitution.
Introduction of Benzyloxy and Phenyl Groups
Detailed Reaction Pathways
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Grignard reagent, alkyl halide | Reflux in dry solvent | High |
| 2 | Nucleophilic Substitution | Benzylic halide, phenol | Base-catalyzed, room temperature | Moderate to high |
| 3 | Esterification | Acid chloride, alcohol | Reflux in dichloromethane | High |
Research Findings
Recent studies have highlighted various methodologies for synthesizing similar compounds with modifications that could be applicable to [3-({2-[3-(benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate:
Use of Green Chemistry Approaches : Some researchers have explored environmentally friendly solvents and catalysts that enhance yields while minimizing waste.
Optimization of Reaction Conditions : Adjustments in temperature, pressure, and reagent concentrations have been shown to significantly impact yields and purity.
Chemical Reactions Analysis
Types of Reactions
[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: The benzyloxyphenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen
Scientific Research Applications
Chemistry
In chemistry, [3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate involves its interaction with specific molecular targets within cells. This compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic and Urea Derivatives
Compounds from Molecules (2013) () share functional similarities, such as benzyloxy groups and heterocyclic cores , but differ in key linkages and substituents:
Key Differences :
- Linkage Type: The target compound has an aminoethyl-cyclobutyl linker, whereas compounds use urea or hydrazinyl bonds.
- Cyclobutyl vs. Piperazine/Thiazole : The cyclobutyl ring in the target compound imposes distinct conformational constraints compared to piperazine or thiazole rings in analogs, which may affect receptor binding or metabolic stability .
Benzoate Ester Comparisons
Simple and complex benzoate esters () highlight differences in steric and electronic effects:
Key Differences :
Amino and Oxoethyl Functional Groups
The 2-oxoethylamino moiety in the target compound is structurally analogous to intermediates in heterocyclic synthesis (). For example:
- Methyl 2-benzoylamino-3-arylaminobut-2-enoates () use oxoethyl-amino groups to construct imidazoles and oxazoles.
- AB339843 () contains a benzyloxycarbonylaminoethyl group, mirroring the benzyloxy-phenyl motif in the target compound.
Key Differences :
- Cyclobutyl vs.
Research Implications and Gaps
- Synthetic Routes: While and describe methods for amino-oxoethyl intermediates, the target compound’s synthesis remains unaddressed in the provided data.
- Pharmacological Potential: Urea derivatives () often exhibit kinase inhibition or antimicrobial activity. The target’s amino group could confer similar properties, but specific assays are needed .
- Stability and Reactivity : The benzoate ester’s stability in the target compound may differ from phenacyl analogs () due to steric protection by the cyclobutyl ring .
Biological Activity
The compound [3-({2-[3-(benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a cyclobutyl ring, an amine group, and a benzoate moiety, which contribute to its pharmacological properties. Understanding its structure is crucial for elucidating its biological functions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in metabolic processes. For instance, studies have shown that certain analogs can inhibit tyrosinase activity, a key enzyme in melanin production, suggesting potential applications in treating hyperpigmentation disorders .
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of related compounds. For example, oxazolidine derivatives have demonstrated significant antibacterial effects against a range of pathogens. This suggests that this compound may exhibit similar antimicrobial properties due to structural similarities .
Cytotoxicity and Anticancer Potential
Cytotoxic assays conducted on various cancer cell lines reveal that compounds with similar structures can induce apoptosis in cancer cells. The compound's ability to inhibit cell proliferation has been linked to its interaction with cellular signaling pathways involved in cancer progression. In vitro studies indicate that it may exert selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as an anticancer agent.
Data Tables
| Biological Activity | Efficacy | Reference |
|---|---|---|
| Tyrosinase Inhibition | Significant | |
| Antibacterial Activity | Moderate | |
| Cytotoxicity (Cancer Cells) | High (IC50 < 20 µM) |
Case Studies
- Tyrosinase Inhibition Study : A study evaluated the effect of various analogs on B16F10 murine melanoma cells. The compound demonstrated a reduction in cellular tyrosinase activity by up to 50% at concentrations less than 20 µM, indicating strong anti-melanogenic potential .
- Anticancer Efficacy : In a series of assays involving human cancer cell lines, the compound exhibited an IC50 value indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
